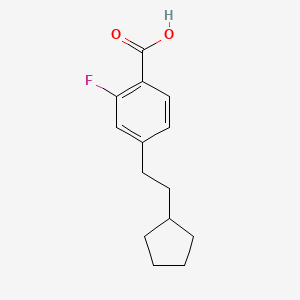![molecular formula C14H10BrClN2 B15338714 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile](/img/structure/B15338714.png)
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, which is further connected to an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile typically involves the reaction of 2-bromoaniline with 4-chlorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Substitution: Formation of derivatives with different halogens or other functional groups.
Reduction: Formation of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]ethylamine.
Oxidation: Formation of 2-[3-[(2-Bromophenyl)nitro]-4-chlorophenyl]acetonitrile.
Applications De Recherche Scientifique
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals with anticancer, antiviral, or antimicrobial properties.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The presence of the bromine and chlorine atoms enhances the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-[(2-Chlorophenyl)amino]-4-bromophenyl]acetonitrile
- 2-[3-[(2-Fluorophenyl)amino]-4-chlorophenyl]acetonitrile
- 2-[3-[(2-Iodophenyl)amino]-4-chlorophenyl]acetonitrile
Uniqueness
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H10BrClN2 |
|---|---|
Poids moléculaire |
321.60 g/mol |
Nom IUPAC |
2-[3-(2-bromoanilino)-4-chlorophenyl]acetonitrile |
InChI |
InChI=1S/C14H10BrClN2/c15-11-3-1-2-4-13(11)18-14-9-10(7-8-17)5-6-12(14)16/h1-6,9,18H,7H2 |
Clé InChI |
WDSDQOAVBBGCBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC#N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


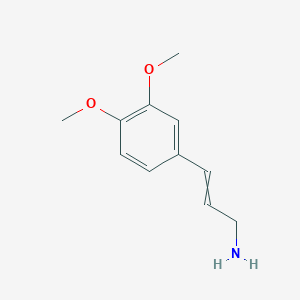
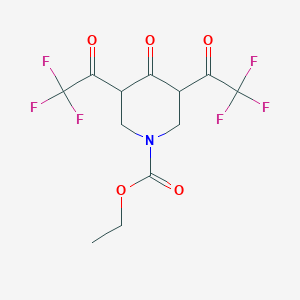

![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
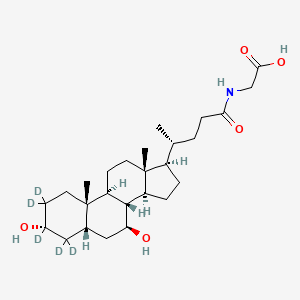
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
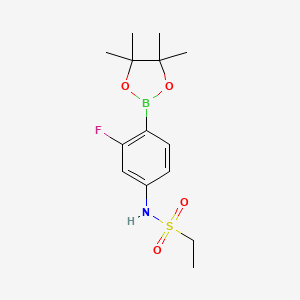
![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
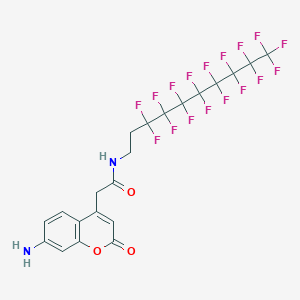

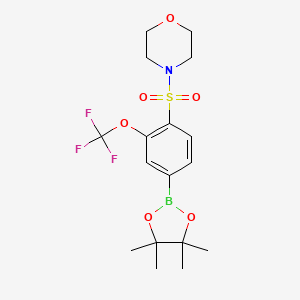
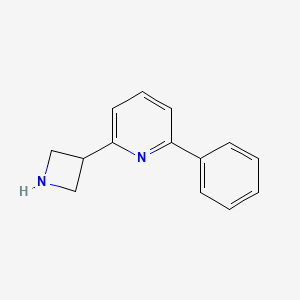
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
